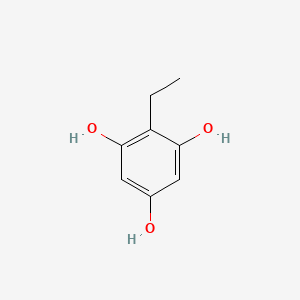

2-Ethylbenzene-1,3,5-triol

Description

2-Ethylbenzene-1,3,5-triol is a trihydroxy aromatic compound characterized by an ethyl substituent at the C-2 position of the benzene ring. This structure belongs to the phloroglucinol family, which is renowned for its bioactive properties, particularly in antifungal applications. The phenolic hydroxyl groups at positions 1, 3, and 5 are critical for hydrogen bonding and enzyme interactions, while the ethyl group influences lipophilicity and molecular stability .

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-ethylbenzene-1,3,5-triol |

InChI |

InChI=1S/C8H10O3/c1-2-6-7(10)3-5(9)4-8(6)11/h3-4,9-11H,2H2,1H3 |

InChI Key |

DJPCNKKDGLFEQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbenzene-1,3,5-triol can be achieved through various methods. One common approach involves the alkylation of benzene-1,3,5-triol (phloroglucinol) with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction with the ethyl halide.

Industrial Production Methods

In an industrial setting, the production of 2-Ethylbenzene-1,3,5-triol may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the benzene ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzene-1,3,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated derivatives of 2-Ethylbenzene-1,3,5-triol.

Scientific Research Applications

2-Ethylbenzene-1,3,5-triol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes such as enzyme activity and signal transduction. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Methylphloroglucinol Derivatives

Methylphloroglucinol derivatives, such as aspidin PB, dryofragin, and aspidinol, feature methyl or acyl groups at positions C-4 or C-4. For example:

- 2,6-Dibutyryl-4-methylbenzene-1,3,5-triol (Compound e) : This derivative exhibits potent antidermatophyte activity against Microsporum canis and Trichophyton rubrum. Its butyryl groups at C-2 and C-6 enhance binding to fungal enzymes (CYP51 and β-1,3-glucan synthase), disrupting ergosterol synthesis and cell wall formation .

- (E)-6-(4-Aminobut-2-enyl)-2-butyryl-4-methylbenzene-1,3,5-triol (Compound g): The allylamine group at C-6 improves antifungal efficacy by increasing membrane permeability and enzyme inhibition (binding energy: −8.9 kcal/mol for CYP51) .

Key Structural-Activity Insights :

Benzene-1,3,5-triyl Tris(2,2-dimethylpropanoate)

This compound, studied crystallographically, features esterified hydroxyl groups (replaced by 2,2-dimethylpropanoate groups). Unlike 2-Ethylbenzene-1,3,5-triol, its lack of free hydroxyl groups renders it biologically inert in antifungal contexts. However, the steric bulk of the ester groups provides insights into how substituent size affects molecular packing and solubility .

Nitro-Substituted Derivatives: 2-Nitrobenzene-1,3,5-triol

The nitro group at C-2 in this derivative introduces significant hazards, including structural similarity to toxic lead compounds and nitroanisole.

(1β,2β,5β)-p-Menth-3-ene-1,2,5-triol

This menthol-derived triol demonstrates the diversity of triol structures. While unrelated to aromatic triols, its cyclohexane backbone highlights how non-aromatic triols prioritize roles in plant metabolism (e.g., stress response) over antimicrobial activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antifungal Superiority of Acylated Derivatives : Compounds e and g outperform 2-Ethylbenzene-1,3,5-triol due to optimized substituent-enzyme interactions. Molecular docking shows their higher binding affinities (−8.5 to −9.2 kcal/mol) correlate with ergosterol synthesis disruption .

- Ethyl vs. Nitro Groups : Ethyl substitution balances bioactivity and safety, whereas nitro groups introduce regulatory challenges .

- Synthetic Flexibility: Position-specific modifications (C-2/C-6) in phloroglucinols enable tailored antifungal agents, as demonstrated in methylphloroglucinol derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.